molecular formula C12H14N2O B10845609 7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B10845609
M. Wt: 202.25 g/mol
InChI Key: SCIRNASYBOGBOO-UHFFFAOYSA-N
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Description

7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that have been found in various plants and animals. They are known for their diverse pharmacological properties, including neuroprotective, cognitive-enhancing, and anti-cancer effects .

Preparation Methods

The synthesis of 7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions . The specific synthetic route and reaction conditions can vary, but common reagents include methoxy-substituted tryptamines and formaldehyde. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .

Chemical Reactions Analysis

7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects. Additionally, it may interact with serotonin receptors and other signaling pathways involved in neuroprotection and cognitive enhancement .

Properties

IUPAC Name

7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIRNASYBOGBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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